molecular formula C15H8ClN3O2 B8782422 2-(4-chloro-1H-indazol-3-yl)isoindoline-1,3-dione CAS No. 88805-82-7

2-(4-chloro-1H-indazol-3-yl)isoindoline-1,3-dione

Cat. No. B8782422
CAS RN: 88805-82-7
M. Wt: 297.69 g/mol
InChI Key: QHZITZAZGLSGEG-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indazol-3-yl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C15H8ClN3O2 and its molecular weight is 297.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chloro-1H-indazol-3-yl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chloro-1H-indazol-3-yl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88805-82-7

Product Name

2-(4-chloro-1H-indazol-3-yl)isoindoline-1,3-dione

Molecular Formula

C15H8ClN3O2

Molecular Weight

297.69 g/mol

IUPAC Name

2-(4-chloro-1H-indazol-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C15H8ClN3O2/c16-10-6-3-7-11-12(10)13(18-17-11)19-14(20)8-4-1-2-5-9(8)15(19)21/h1-7H,(H,17,18)

InChI Key

QHZITZAZGLSGEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=C3C(=CC=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 50 ml of dioxane were added 5.66 g of 3-amino-4-chloroindazole thus obtained and 6.68 g of phthalic anhydride, and the mixture was stirred for 5 hours at 120° C. After the mixture was condensed under reduced pressure, the condensed residue was added with 30 ml of diethyl ether and stirred under cooling with ice and water for 30 minutes to separate crystals. Then the crystals were obtained by filtration and dried under reduced pressure to give 9.96 g of 3-phthalimido-4-chloroindazole having the following analytical values in a yield of 89%.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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